Cas no 1805320-24-4 (2,6-Dibromo-3-(difluoromethyl)pyridine-4-methanol)

2,6-Dibromo-3-(difluoromethyl)pyridine-4-methanol 化学的及び物理的性質
名前と識別子
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- 2,6-Dibromo-3-(difluoromethyl)pyridine-4-methanol
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- インチ: 1S/C7H5Br2F2NO/c8-4-1-3(2-13)5(7(10)11)6(9)12-4/h1,7,13H,2H2
- InChIKey: NLDIEIYGHUAYKI-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C(F)F)=C(C=C(N=1)Br)CO
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 173
- トポロジー分子極性表面積: 33.1
- 疎水性パラメータ計算基準値(XlogP): 2.6
2,6-Dibromo-3-(difluoromethyl)pyridine-4-methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029075468-250mg |
2,6-Dibromo-3-(difluoromethyl)pyridine-4-methanol |
1805320-24-4 | 97% | 250mg |
$470.40 | 2022-04-01 | |
Alichem | A029075468-500mg |
2,6-Dibromo-3-(difluoromethyl)pyridine-4-methanol |
1805320-24-4 | 97% | 500mg |
$839.45 | 2022-04-01 | |
Alichem | A029075468-1g |
2,6-Dibromo-3-(difluoromethyl)pyridine-4-methanol |
1805320-24-4 | 97% | 1g |
$1,549.60 | 2022-04-01 |
2,6-Dibromo-3-(difluoromethyl)pyridine-4-methanol 関連文献
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
2,6-Dibromo-3-(difluoromethyl)pyridine-4-methanolに関する追加情報
2,6-Dibromo-3-(difluoromethyl)pyridine-4-methanol (CAS No. 1805320-24-4): An Overview of Its Synthesis, Properties, and Applications
2,6-Dibromo-3-(difluoromethyl)pyridine-4-methanol (CAS No. 1805320-24-4) is a versatile compound with significant potential in various fields, including pharmaceuticals, agrochemicals, and materials science. This comprehensive overview delves into the synthesis, properties, and applications of this compound, highlighting its importance in contemporary research and development.
Synthesis of 2,6-Dibromo-3-(difluoromethyl)pyridine-4-methanol
The synthesis of 2,6-dibromo-3-(difluoromethyl)pyridine-4-methanol involves a series of well-defined chemical reactions. One common approach is the sequential bromination and fluorination of a pyridine derivative. The initial step typically involves the bromination of 3-(difluoromethyl)pyridine to form the dibrominated intermediate. This intermediate is then subjected to a methylation reaction to introduce the hydroxymethyl group at the 4-position. The detailed synthetic route has been extensively studied and optimized to ensure high yields and purity.
Recent advancements in catalytic methods have further improved the efficiency of this synthesis. For instance, the use of transition metal catalysts, such as palladium and copper complexes, has been shown to enhance the selectivity and yield of the bromination and methylation steps. These catalytic systems not only reduce the environmental impact but also minimize by-product formation, making the process more sustainable.
Physical and Chemical Properties
2,6-Dibromo-3-(difluoromethyl)pyridine-4-methanol exhibits a unique combination of physical and chemical properties that make it an attractive candidate for various applications. It is a solid at room temperature with a melting point typically ranging from 100°C to 120°C. The compound is moderately soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but it has limited solubility in water.
The presence of bromine atoms imparts significant electron-withdrawing effects, which influence the electronic properties of the molecule. This characteristic makes 2,6-dibromo-3-(difluoromethyl)pyridine-4-methanol highly reactive towards nucleophilic substitution reactions. Additionally, the difluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which are crucial factors in drug design.
Applications in Pharmaceuticals
2,6-Dibromo-3-(difluoromethyl)pyridine-4-methanol has garnered considerable attention in pharmaceutical research due to its potential as a lead compound for drug development. Its unique structure offers several advantages in designing novel therapeutics:
- Antimicrobial Activity: Studies have shown that compounds containing brominated pyridines exhibit potent antimicrobial activity against a wide range of bacteria and fungi. The presence of bromine atoms enhances the antibacterial efficacy by disrupting cell wall integrity.
- Cancer Therapy: The compound's ability to undergo selective functionalization makes it a valuable scaffold for developing anticancer agents. Research has demonstrated that derivatives of 2,6-dibromo-3-(difluoromethyl)pyridine-4-methanol can inhibit key enzymes involved in cancer cell proliferation.
- Inflammation Reduction: Inflammatory diseases are often characterized by excessive production of pro-inflammatory cytokines. Compounds derived from 2,6-dibromo-3-(difluoromethyl)pyridine-4-methanol have shown promise in reducing inflammation by modulating cytokine signaling pathways.
Applications in Agrochemicals
Beyond pharmaceuticals, 2,6-dibromo-3-(difluoromethyl)pyridine-4-methanol has found applications in agrochemicals as well. Its structural features make it an excellent candidate for developing new pesticides and herbicides:
- Pesticides: strong>: The compound's high reactivity towards nucleophilic substitution reactions allows for the synthesis of potent insecticides that target specific pests without harming beneficial organisms.
- < strong>: Herbicides: Derivatives of 2,6-dibromo-3-(difluoromethyl)pyridine-4-methanol have been explored for their herbicidal properties. These compounds can selectively inhibit plant growth by interfering with essential metabolic pathways.
< strong>: Applications in Materials Science p > < p >In materials science, 2 , 6 - dibromo - 3 - ( difluoromethyl ) pyridine - 4 - methanol has shown potential as a building block for functional materials: p > < ul > < li >< strong >Polymer Synthesis: strong >The compound can be incorporated into polymer chains to enhance their thermal stability and mechanical properties. The presence of bromine atoms provides additional sites for cross-linking reactions. li > < li >< strong >Electroactive Materials: strong >Due to its electronic properties, 2 , 6 - dibromo - 3 - ( difluoromethyl ) pyridine - 4 - methanol can be used as a dopant or additive in electroactive materials such as conductive polymers and organic semiconductors. li > < li >< strong >Catalyst Supports: strong >The unique structure of 2 , 6 - dibromo - 3 - ( difluoromethyl ) pyridine - 4 - methanol makes it suitable as a support material for heterogeneous catalysts. Its high surface area and functional groups facilitate efficient catalyst loading and dispersion. li > ul > < p >< strong >Conclusion strong > p > < p >In summary , 2 , 6 - dibromo - 3 - ( difluoromethyl ) pyridine - 4 - methanol ( CAS No . 1805320 - 24 - 4 ) is a multifaceted compound with diverse applications across pharmaceuticals , agrochemicals , and materials science . Its unique combination of physical and chemical properties , coupled with recent advancements in synthetic methods , positions it as a valuable tool for researchers and developers . As ongoing studies continue to uncover new possibilities , this compound is poised to play an increasingly important role in various scientific disciplines . p > article > response >
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